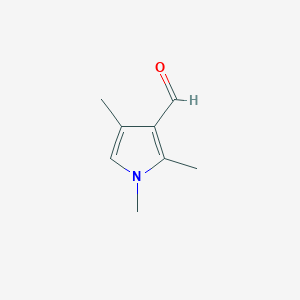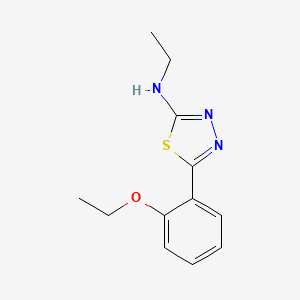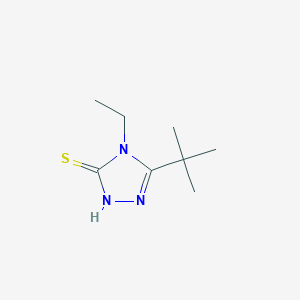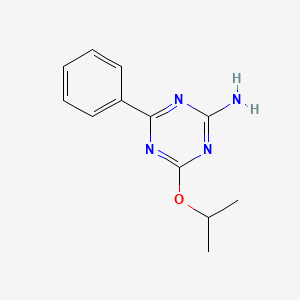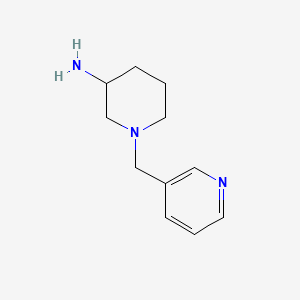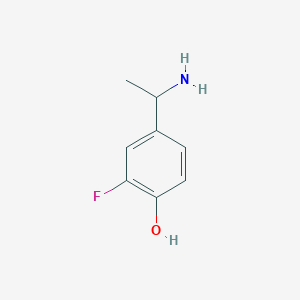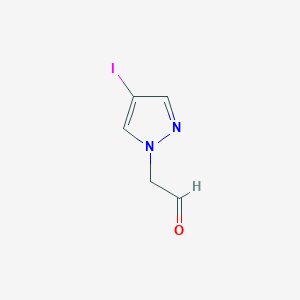![molecular formula C24H25N3O3 B1327087 2-{1-[(1,3-Diphenyl-1H-pyrazol-4-YL)carbonyl]-piperidin-4-YL}propanoic acid CAS No. 1172525-00-6](/img/structure/B1327087.png)
2-{1-[(1,3-Diphenyl-1H-pyrazol-4-YL)carbonyl]-piperidin-4-YL}propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-{1-[(1,3-Diphenyl-1H-pyrazol-4-YL)carbonyl]-piperidin-4-YL}propanoic acid” is a complex organic molecule. It contains a pyrazole ring, which is a five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .
Synthesis Analysis
The synthesis of pyrazole derivatives involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . The yield of the synthesized compound was reported to be 95% .Molecular Structure Analysis
The molecular structure of the compound can be analyzed using various spectroscopy techniques. For instance, 1H-NMR and 13C-NMR spectra provide key information in the establishment of structural assignments .Chemical Reactions Analysis
Pyrazoles have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .Scientific Research Applications
Synthesis and Chemical Properties
- The compound has been synthesized using diimide reduction methods, presenting a simple and economical approach with effective yields (Deepa et al., 2012).
Potential Pharmacological Activities
- Derivatives of this compound, specifically the 3,5-diphenyl-1H-pyrazole derivatives, have demonstrated considerable sedative, local anesthetic, and anti-inflammatory activities in animal models (Bondavalli et al., 1990).
Applications in Anticancer Research
- Certain derivatives are being explored as Aurora kinase inhibitors, which may be useful in cancer treatment (ロバート ヘンリー,ジェームズ, 2006).
Antimicrobial and Antifungal Activities
- Various pyrazole derivatives synthesized from this compound have shown promising antibacterial and antifungal activities in laboratory tests (Swarnkar et al., 2014).
Potential in Treating Neurodegenerative Disorders
- Some pyrazoline derivatives, related to the core structure, have been studied for their anticholinesterase effects, indicating potential applications in treating neurodegenerative disorders (Altıntop, 2020).
Antioxidant Properties
- Certain derivatives have exhibited notable antioxidant activity, underlining their potential therapeutic utility (Sallam et al., 2020).
Future Directions
properties
IUPAC Name |
2-[1-(1,3-diphenylpyrazole-4-carbonyl)piperidin-4-yl]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O3/c1-17(24(29)30)18-12-14-26(15-13-18)23(28)21-16-27(20-10-6-3-7-11-20)25-22(21)19-8-4-2-5-9-19/h2-11,16-18H,12-15H2,1H3,(H,29,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAFPOPYNMDECEJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCN(CC1)C(=O)C2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{1-[(1,3-Diphenyl-1H-pyrazol-4-YL)carbonyl]-piperidin-4-YL}propanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{[2-(4-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]-methoxy}benzaldehyde](/img/structure/B1327012.png)




